molecular formula C13H9ClO B1300076 4-(2-Chlorophenyl)benzaldehyde CAS No. 39802-78-3

4-(2-Chlorophenyl)benzaldehyde

Cat. No. B1300076
CAS RN: 39802-78-3
M. Wt: 216.66 g/mol
InChI Key: PGMYZSDMJRFWKS-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)benzaldehyde is a chemical compound with the molecular formula C13H9ClO . It appears as a light-yellow to yellow powder or crystals .


Synthesis Analysis

The synthesis of 4-(2-Chlorophenyl)benzaldehyde and its derivatives has been a subject of interest in recent years due to their pharmacological potential . A typical reaction of benzaldehyde with phosphonate carbanion yielded chalcones . Another synthesis method involves the reaction of acetophenonethiazole with p-nitrobenzaldehyde .


Molecular Structure Analysis

The molecular structure of 4-(2-Chlorophenyl)benzaldehyde consists of 13 carbon atoms, 9 hydrogen atoms, and 1 chlorine atom . The average mass is 216.663 Da and the monoisotopic mass is 216.034195 Da .


Chemical Reactions Analysis

Chalcones, which can be synthesized from 4-(2-Chlorophenyl)benzaldehyde, have shown an array of pharmacological and biological effects . They have two aromatic rings that are linked by an aliphatic three-carbon chain and contain the reactive keto-ethylenic group .


Physical And Chemical Properties Analysis

4-(2-Chlorophenyl)benzaldehyde has a melting point of 115-118°C and a predicted boiling point of 354.3±25.0 °C . Its predicted density is 1.214±0.06 g/cm3 . It is a solid substance with a pale yellow color .

Scientific Research Applications

Synthesis of Chalcones

The compound can be used in the synthesis of chalcones . Chalcones are an important class of organic compounds with two aromatic rings linked by an aliphatic three-carbon chain . They have shown a wide array of pharmacological and biological effects, including antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial, anti-tumor, and anticancer properties .

Precursor for Flavonoids and Isoflavonoids

Chalcones, which can be synthesized from this compound, can be designed as precursors for flavonoids and isoflavonoids . These are important classes of compounds with various biological activities.

Synthesis of Heterocyclic Rings

Chalcones can be used to obtain several heterocyclic rings through ring closure reactions . Cyanopyridines, pyrazolines, isoxazoles, and pyrimidines having different heterocyclic ring systems and multiple derivatives can be synthesized using chalcones .

Antibacterial Activity

A series of biphenyl and dibenzofuran derivatives, which can be synthesized from this compound, exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .

Antimicrobial Agents

The compound can be used in the synthesis of potential antimicrobial agents against antibiotic-resistant bacteria . This is particularly important given the escalating prevalence of antibiotic-resistant bacteria, which has led to a serious global public health problem .

Pharmaceutical Structures

Chalcones can act as synthons by which a range of analogs and novel heterocycles with pharmaceutical structures can be targeted . This opens up possibilities for the development of new drugs with diverse structures.

Safety and Hazards

This compound is harmful if swallowed or in contact with skin . It causes skin and eye irritation and may cause respiratory irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection .

Future Directions

4-(2-Chlorophenyl)benzaldehyde shows promise for future research due to its potential pharmacological properties . It is currently available for research use only.

properties

IUPAC Name

4-(2-chlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMYZSDMJRFWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362749
Record name 4-(2-Chlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39802-78-3
Record name 4-(2-Chlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Chloro[1,1'-biphenyl]-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-bromochlorobenzene (0.24 mL, 2 mmol) and 4-formylbenzeneboronic acid (0.35 g, 2.2 mmol) in toluene (20 mL) were added 2M aq. sodium carbonate (2.6 mL) followed by (Ph3P)4Pd (0.34 g, 0.3 mmol). The resulting reaction mixture was refluxed for 3 h, cooled and diluted ethyl acetate. The organic phase was washed with water, saturated aq. sodium bicarbonate, brine and dried over sodium sulfate. The filtrate was concentrated in vacuo and the residue obtained was purified by chromatography (hexane:ethyl acetate; 4:1) to yield the title product.
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.34 g
Type
catalyst
Reaction Step Three

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